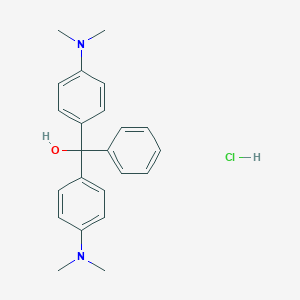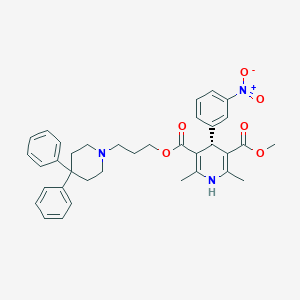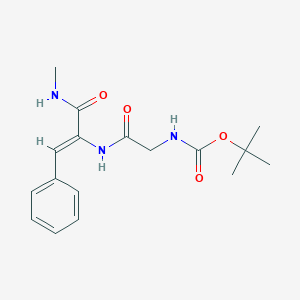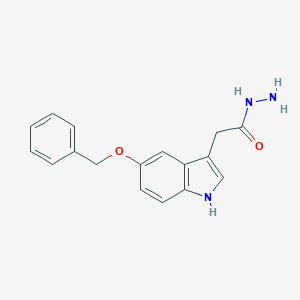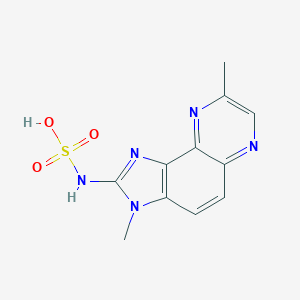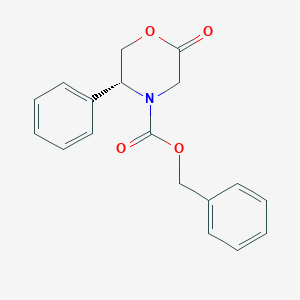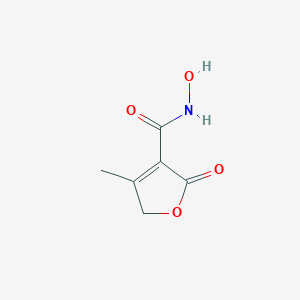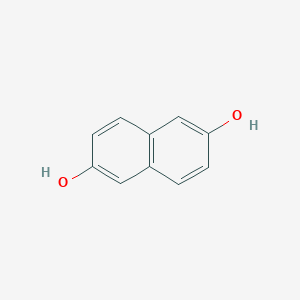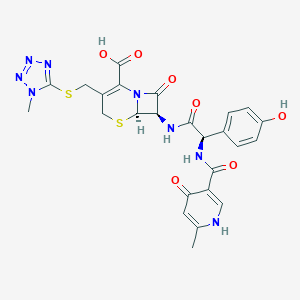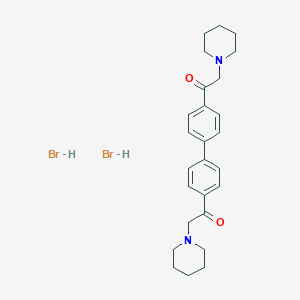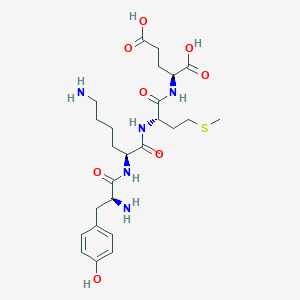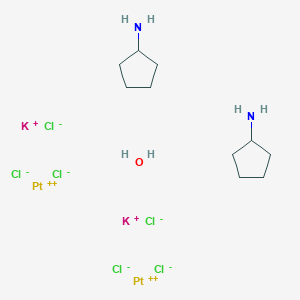
Trichloro(cyclopentylamine)platinate(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(cyclopentylamine)platinate(0), also known as C5H10NH2PtCl3, is a platinum-based compound that has been widely used in scientific research. It is a white, crystalline solid that is soluble in water and polar organic solvents. This compound is known for its ability to inhibit cell growth and induce cell death, making it a valuable tool in cancer research.
Mécanisme D'action
The mechanism of action of trichloro(cyclopentylamine)platinate(0) is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication. This inhibition can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Trichloro(cyclopentylamine)platinate(0) has been shown to have both biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell growth, and cause DNA damage. It has also been shown to affect the expression of certain genes involved in cancer progression. In terms of physiological effects, trichloro(cyclopentylamine)platinate(0) has been shown to cause nephrotoxicity in some animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Trichloro(cyclopentylamine)platinate(0) has several advantages for lab experiments. It is relatively easy to synthesize and has been widely used in preclinical studies. It has also been shown to have anticancer properties, making it a valuable tool in cancer research. However, trichloro(cyclopentylamine)platinate(0) has limitations as well. It can cause nephrotoxicity in some animal studies, which can limit its use in certain experiments. It is also important to note that the anticancer properties of trichloro(cyclopentylamine)platinate(0) have not yet been fully explored, and further research is needed to fully understand its potential as a cancer treatment.
Orientations Futures
There are several future directions for research on trichloro(cyclopentylamine)platinate(0). One area of interest is its potential as a cancer treatment. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another area of interest is its use in materials science. Trichloro(cyclopentylamine)platinate(0) has been shown to have unique optical properties, making it a potential candidate for use in optical devices. Finally, further studies are needed to fully understand the potential side effects of trichloro(cyclopentylamine)platinate(0) and to develop strategies to mitigate these effects.
Méthodes De Synthèse
Trichloro(cyclopentylamine)platinate(0) can be synthesized by reacting cyclopentylamine with platinum(II) chloride in the presence of hydrochloric acid. The reaction produces trichloro(cyclopentylamine)platinate(0) as a white, crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Trichloro(cyclopentylamine)platinate(0) has been widely used in scientific research for its anticancer properties. Studies have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells. It has been used in preclinical studies to investigate its potential as a cancer treatment. Trichloro(cyclopentylamine)platinate(0) has also been used in other areas of research, such as neurobiology and materials science.
Propriétés
Numéro CAS |
122792-68-1 |
|---|---|
Nom du produit |
Trichloro(cyclopentylamine)platinate(0) |
Formule moléculaire |
C10H24Cl6K2N2OPt2 |
Poids moléculaire |
869.4 g/mol |
Nom IUPAC |
dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate |
InChI |
InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6 |
Clé InChI |
ARYLTLOLHGCTGR-UHFFFAOYSA-H |
SMILES |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
SMILES canonique |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
Synonymes |
KPt(cpa)Cl3 trichloro(cyclopentylamine)platinate(0) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



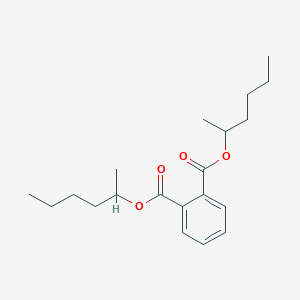
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
